molecular formula C15H19N3O4 B11634857 tert-butyl (2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate

tert-butyl (2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate

Cat. No.: B11634857
M. Wt: 305.33 g/mol
InChI Key: ICSPWOFRIIHGHO-UHFFFAOYSA-N
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Description

N’-(3E)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3E)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-ethoxy-2-oxoindoline-3-carbaldehyde with tert-butoxycarbonyl hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Mechanism of Action

The mechanism of action of N’-(3E)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

tert-butyl N-[(5-ethoxy-2-hydroxy-1H-indol-3-yl)imino]carbamate

InChI

InChI=1S/C15H19N3O4/c1-5-21-9-6-7-11-10(8-9)12(13(19)16-11)17-18-14(20)22-15(2,3)4/h6-8,16,19H,5H2,1-4H3

InChI Key

ICSPWOFRIIHGHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2N=NC(=O)OC(C)(C)C)O

Origin of Product

United States

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